molecular formula C23H25N7O3 B116818 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 151327-02-5

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No. B116818
M. Wt: 411.5 g/mol
InChI Key: BAXISNHMPSKAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators and an increase in the production of cGMP, which has anti-tumor effects.

Biochemical And Physiological Effects

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have a vasodilatory effect, which may be beneficial in the treatment of hypertension.

Advantages And Limitations For Lab Experiments

One advantage of using 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

For research on 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one include further exploration of its anti-inflammatory and anti-tumor effects. The compound may also have potential applications in the treatment of hypertension and other cardiovascular diseases. Additionally, research on the safety and efficacy of the compound in humans is needed before it can be considered for clinical use.
Conclusion:
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a chemical compound that has potential therapeutic applications. Its synthesis method has been optimized, and it has been shown to have anti-inflammatory and anti-tumor properties. The compound has limitations in its solubility and lack of clinical trial data. Future research should focus on exploring its potential applications and safety in humans.

Synthesis Methods

The synthesis method for 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one is a multistep process that involves the reaction of various chemicals. The synthesis involves the reaction of 2-(2H-tetrazol-5-yl)aniline with 4-bromobenzophenone to yield 4-[2-(2H-tetrazol-5-yl)phenyl]phenylmethanone. The reaction of this intermediate with propylamine and 2,4-dichloro-5-nitropyrimidine yields the final product. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one has been studied for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties. It has been studied for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.

properties

CAS RN

151327-02-5

Product Name

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C23H25N7O3

Molecular Weight

411.5 g/mol

IUPAC Name

5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C23H21N7O/c1-2-5-20-19(23(31)30-21(25-20)12-13-24-30)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-4,6-13,24H,2,5,14H2,1H3,(H,26,27,28,29)

InChI Key

BAXISNHMPSKAEJ-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.O.O

synonyms

5-Propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)pyrazolo(1,5-a)pyrimidin-7-ol dihydrate

Origin of Product

United States

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